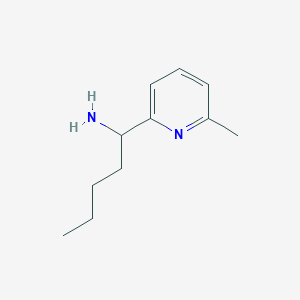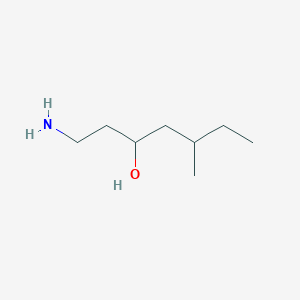
1-Amino-5-methylheptan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-methylheptan-3-OL is an organic compound with the molecular formula C8H19NO It is a chiral molecule with a hydroxyl group (-OH) and an amino group (-NH2) attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-5-methylheptan-3-OL can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic synthesis . This method allows for the creation of stereogenic centers, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation and enzymatic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-5-methylheptan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-Amino-5-methylheptan-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds .
Mécanisme D'action
The mechanism of action of 1-Amino-5-methylheptan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors and ion channels, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptanol, 5-methyl-: Similar in structure but lacks the amino group.
4-Methyl-3-heptanol: Another structural isomer with different functional groups.
Uniqueness
1-Amino-5-methylheptan-3-OL is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-amino-5-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-3-7(2)6-8(10)4-5-9/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
FSUVZUOMAALKHN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
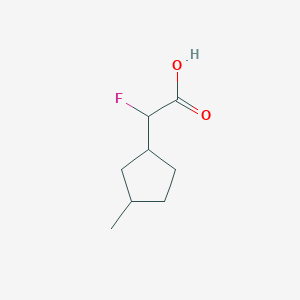
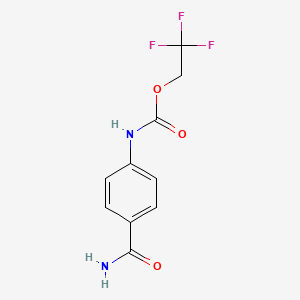
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
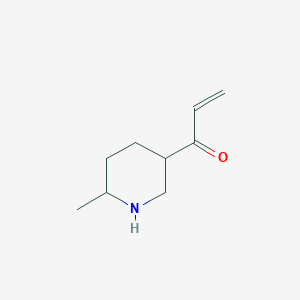
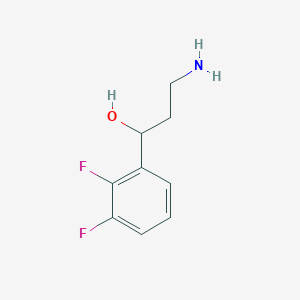
![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
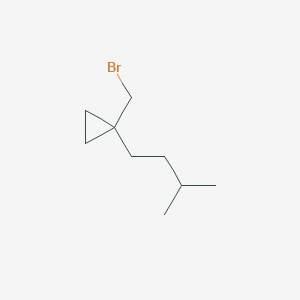
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)

